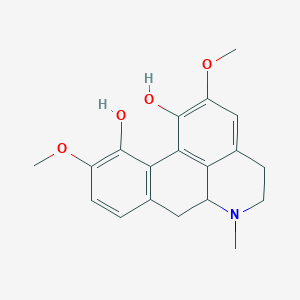
Corytuberine, pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corytuberine is an aporphine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is characterized by its unique structure, which includes hydroxy groups at positions 1 and 11, and methoxy groups at positions 2 and 10. This compound is known for its diverse pharmacological properties and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of corytuberine typically begins with the conversion of (S)-reticuline to corytuberine, catalyzed by corytuberine synthase (CTS). This enzyme-mediated reaction involves the intramolecular C-C phenol-coupling of (S)-reticuline .
Industrial Production Methods: Industrial production of corytuberine can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce benzylisoquinoline alkaloids, including corytuberine, through heterologous pathway reconstruction and metabolic engineering .
Chemical Reactions Analysis
Types of Reactions: Corytuberine undergoes various chemical reactions, including:
Oxidation: Conversion of (S)-reticuline to corytuberine.
Methylation: Formation of magnoflorine from corytuberine through N-methylation.
Common Reagents and Conditions:
Oxidation: Catalyzed by corytuberine synthase (CTS).
Methylation: Catalyzed by (S)-corytuberine-N-methyltransferase (SCNMT).
Major Products:
Magnoflorine: Formed from the methylation of corytuberine.
Scientific Research Applications
Corytuberine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Industry: Utilized in the production of bioactive compounds through metabolic engineering.
Mechanism of Action
The mechanism of action of corytuberine involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, capable of accepting a hydron from a donor. This property is linked to its role as a plant metabolite and its involvement in various metabolic reactions .
Comparison with Similar Compounds
Corytuberine is part of the benzylisoquinoline alkaloid family, which includes compounds such as:
Berberine: Known for its antimicrobial and anticancer properties.
Noscapine: Used as a cough suppressant and has anticancer properties.
Magnoflorine: A methylated derivative of corytuberine with similar pharmacological properties
Corytuberine is unique due to its specific structure and the enzymatic pathways involved in its biosynthesis, which distinguish it from other alkaloids in its family.
Properties
IUPAC Name |
2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

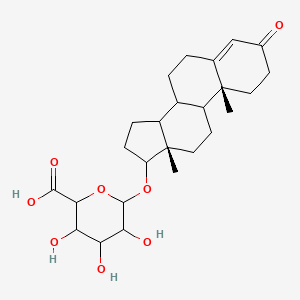
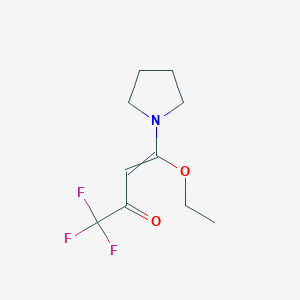
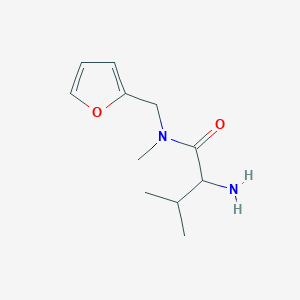
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)

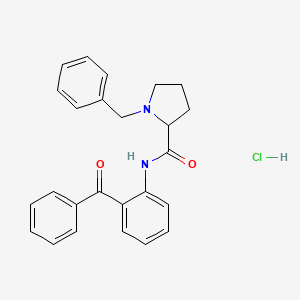
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
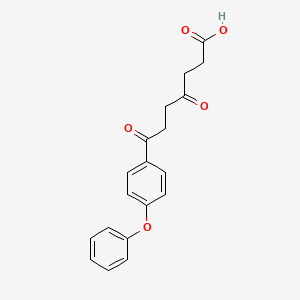
![1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785432.png)
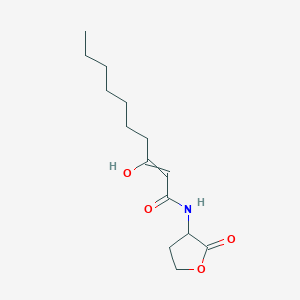
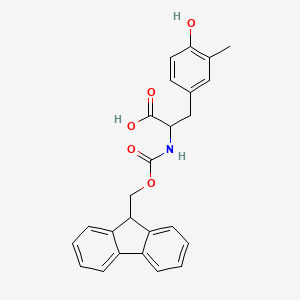
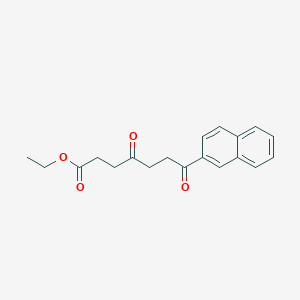
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
